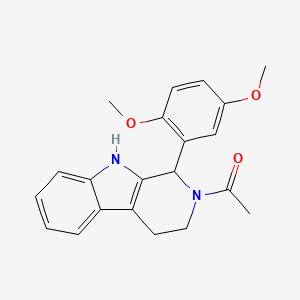
3-bromo-N-(2,4-difluorophenyl)-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(2,4-difluorophenyl)-4-ethoxybenzamide is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is also known by its chemical name, BDF-8634. It is a member of the benzamide class of compounds and has been found to have several interesting properties that make it a valuable tool for researchers.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2,4-difluorophenyl)-4-ethoxybenzamide is not fully understood, but it is believed to involve the inhibition of several key enzymes involved in cancer cell growth and inflammation. Specifically, this compound has been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects
In addition to its anti-cancer and anti-inflammatory properties, 3-bromo-N-(2,4-difluorophenyl)-4-ethoxybenzamide has been found to have several other biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which may help to prevent the spread of cancer to other parts of the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-bromo-N-(2,4-difluorophenyl)-4-ethoxybenzamide in lab experiments is its specificity. This compound has been found to selectively inhibit the activity of certain enzymes, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental systems.
Future Directions
There are several potential future directions for research involving 3-bromo-N-(2,4-difluorophenyl)-4-ethoxybenzamide. One area of interest is the development of new cancer therapies based on this compound. Another potential direction is the study of the role of CK2 and COX-2 in other disease processes, such as neurodegenerative diseases and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in experimental systems.
Synthesis Methods
The synthesis of 3-bromo-N-(2,4-difluorophenyl)-4-ethoxybenzamide involves a multi-step process that begins with the reaction of 2,4-difluoroaniline with 3-bromobenzoyl chloride. The resulting product is then treated with sodium ethoxide to form the final compound. This synthesis method has been optimized to produce high yields of pure product.
Scientific Research Applications
3-bromo-N-(2,4-difluorophenyl)-4-ethoxybenzamide has been found to have several potential applications in scientific research. One of the most promising areas of research is in the study of cancer. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
3-bromo-N-(2,4-difluorophenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF2NO2/c1-2-21-14-6-3-9(7-11(14)16)15(20)19-13-5-4-10(17)8-12(13)18/h3-8H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLESPFLCJPEDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2,4-difluorophenyl)-4-ethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5232168.png)
![1-[3-(3-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5232180.png)
![6-(2,4-dimethoxyphenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5232185.png)
![1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5232198.png)
![2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5232204.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5232223.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5232236.png)

![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5232259.png)

![2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5232279.png)

